1,3-Diacetin-d5
Description
Properties
Molecular Formula |
C₇H₇D₅O₅ |
|---|---|
Molecular Weight |
181.2 |
Synonyms |
1,3-Diacetoxy-2-propanol-d5; Glycerine-d5 1,3-Diacetate; Glycerol-d5 1,3-Diacetate; 1,2,3-Propanetriol-d5 1,3-Diacetate |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Formulations
1,3-Diacetin-d5 is utilized as a solvent and stabilizer in pharmaceutical formulations. Its role as a carrier enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, it has been employed in the formulation of gliclazide push-pull osmotic pumps, improving drug delivery systems significantly .
Food Science
In the food industry, 1,3-Diacetin-d5 serves as a flavoring agent and preservative. Its pleasant odor and taste enhance the sensory qualities of food products. It is also used in the formulation of e-cigarettes as a flavoring component . The compound's ability to act as an emulsifier aids in maintaining product consistency.
Environmental Research
Recent studies have identified 1,3-Diacetin-d5 as a volatile compound emitted by certain floral species. These volatiles play a crucial role in attracting pollinators such as oil-collecting bees . This application highlights its ecological significance and potential use in studying plant-pollinator interactions.
Data Table: Applications Overview
| Application Area | Specific Use | Reference |
|---|---|---|
| Pharmaceuticals | Solvent for drug formulations | |
| Food Science | Flavoring agent in food and e-cigarettes | |
| Environmental Research | Attractant for pollinators |
Case Study 1: Gliclazide Osmotic Pump Development
A study focused on the development of a gliclazide push-pull osmotic pump demonstrated the effectiveness of 1,3-Diacetin-d5 as a formulation aid. The research indicated that incorporating this compound improved the stability and release profile of gliclazide, leading to enhanced therapeutic outcomes .
Case Study 2: Pollinator Attraction Mechanism
Research conducted on Krameria flowers revealed that 1,3-Diacetin-d5 acts as a volatile signal to oil-collecting bees. The study provided insights into how specific floral volatiles influence pollinator behavior, emphasizing the ecological importance of this compound in plant-pollinator dynamics .
Preparation Methods
Acid-Catalyzed Esterification of Glycerol with Deuterated Acetic Acid
The most direct route to 1,3-diacetin-d5 involves the esterification of glycerol with deuterated acetic acid (CH₃COOD or CD₃COOD) using acid catalysts. The Korean patent KR102085469B1 highlights the use of polyglycerol esters and sodium pyrosulfate as catalysts for analogous esterification reactions . Adapting this method:
-
Reaction Conditions :
-
Deuterium Incorporation :
-
Purification :
Enzymatic Synthesis via Lipase-Catalyzed Transesterification
Enzymatic methods offer regioselective advantages. The PMC study (PMC9093691) demonstrates lipase-catalyzed glycerolysis for diacylglycerol (DAG) synthesis, which can be adapted for 1,3-diacetin-d5 :
-
Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems .
-
Substrates : Glycerol and deuterated acetic anhydride ((CD₃CO)₂O).
-
Conditions :
-
Advantages :
Transesterification with Deuterated Acetyl Donors
Transesterification using deuterated ethyl acetate (CD₃COOC₂H₅) and glycerol provides an alternative pathway:
-
Conditions :
-
Challenges :
Protection-Deprotection Strategy for Regiocontrol
For precise 1,3-regioselectivity, a protection-deprotection sequence is employed:
-
Protection : Benzylidene acetal formation at the 1,2-positions of glycerol .
-
Acetylation : Reaction with CD₃COCl in pyridine to acetylate the free 3-hydroxy group .
-
Deprotection : Hydrogenolysis (H₂/Pd-C) to remove the benzylidene group .
Comparative Analysis of Synthesis Methods
Key Challenges and Optimization Strategies
-
Kinetic Isotope Effects : Slower reaction rates with deuterated reagents necessitate extended reaction times or higher catalyst loadings .
-
Purification : Activated carbon treatment (as in CN102659581A) removes colored byproducts without affecting deuterium labels .
-
Analytical Validation :
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing 1,3-Diacetin-d5 in isotopic labeling experiments?
- Methodological Answer : Synthesis should prioritize deuterium incorporation efficiency, verified via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For characterization, ensure baseline separation of isotopic peaks in chromatographic methods (e.g., HPLC) to avoid signal overlap. Use validated reference standards (e.g., non-deuterated 1,3-Diacetin) for comparative analysis .
- Key Metrics : Report isotopic purity (>98% d5), solvent residues (via GC-MS), and stability under storage conditions (e.g., -20°C in inert atmosphere) .
Q. How can researchers design experiments to validate the role of 1,3-Diacetin-d5 as a metabolic tracer in lipid studies?
- Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with LC-MS/MS. Include negative controls (non-deuterated analogs) and spike-in recovery experiments to assess tracer incorporation efficiency. Use kinetic modeling to differentiate endogenous vs. tracer-derived metabolites .
- Data Validation : Cross-check results with orthogonal methods (e.g., enzymatic assays for acetyl-CoA levels) to confirm isotopic enrichment .
Advanced Research Questions
Q. What strategies resolve contradictions in kinetic data when using 1,3-Diacetin-d5 to study enzyme-substrate interactions?
- Methodological Answer : Address discrepancies by:
- Replicating experiments under varying conditions (pH, temperature) to identify outliers .
- Applying multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent effects on enzyme activity) .
- Cross-referencing with crystallographic or molecular dynamics data to validate binding hypotheses .
- Case Study : Inconsistent Km values may arise from incomplete deuteration; verify isotopic purity via high-resolution MS .
Q. How can researchers optimize 1,3-Diacetin-d5 for use in complex biological matrices (e.g., serum or tissue homogenates)?
- Methodological Answer :
- Matrix Effects : Perform matrix-matched calibration curves to account for ion suppression/enhancement in MS .
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., d5-acetate) to improve recovery rates .
- Stability Testing : Monitor tracer degradation under simulated physiological conditions (37°C, pH 7.4) over 24–72 hours .
Q. What are the implications of batch-to-batch variability in 1,3-Diacetin-d5 for longitudinal studies?
- Methodological Answer :
- Quality Control : Require certificates of analysis (CoA) with batch-specific isotopic purity and impurity profiles .
- Normalization : Include batch-specific controls in each experiment and apply statistical corrections (e.g., ComBat algorithm) to minimize technical variance .
Data Analysis & Reporting
Q. How should researchers address missing or ambiguous data in studies involving 1,3-Diacetin-d5?
- Methodological Answer :
- Transparency : Report all raw data (e.g., via supplementary tables) and explicitly note limitations (e.g., signal-to-noise ratios <3) .
- Sensitivity Analysis : Use bootstrapping or Monte Carlo simulations to assess the impact of missing data on conclusions .
Q. What statistical frameworks are appropriate for analyzing time-resolved tracer data with 1,3-Diacetin-d5?
- Methodological Answer :
- Compartmental Modeling : Fit data to Michaelis-Menten or Hill equations using nonlinear regression tools (e.g., GraphPad Prism) .
- Bayesian Approaches : Incorporate prior knowledge (e.g., enzyme kinetics from literature) to refine parameter estimates .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility when sharing protocols for 1,3-Diacetin-d5-based experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
